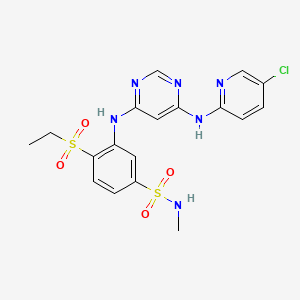
GSK854
Vue d'ensemble
Description
GSK854 est un inhibiteur hautement sélectif et puissant de la kinase interagissant avec la troponine I (TNNI3K). Ce composé a montré un potentiel significatif dans l'inhibition de la pyroptose et de l'apoptose cellulaire lésée par l'infarctus du myocarde chez la souris, ce qui peut limiter le stress oxydatif, les dommages et le remodelage défavorable dans le cœur ischémique .
Applications De Recherche Scientifique
GSK854 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TNNI3K in various chemical reactions and pathways.
Biology: Employed in biological studies to investigate its effects on cellular processes such as pyroptosis and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cardiac diseases, particularly those involving myocardial infarction and heart failure.
Industry: Utilized in the development of new cardiac medicines and as an in vivo tool in investigational studies
Mécanisme D'action
Target of Action
GSK854, also known as “3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide”, is a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K) . TNNI3K is a kinase that is mainly expressed in the heart . It has been implicated in multiple cardiac phenotypes and physiological processes, including supraventricular arrhythmias, conduction disease, and cardiomyopathy .
Mode of Action
This compound interacts with TNNI3K, inhibiting its activity . This inhibition is highly potent, with this compound demonstrating relatively low IC50 values of less than 10 nM . This compound shows a higher selectivity than other TNNI3K inhibitors, such as GSK329 .
Biochemical Pathways
The inhibition of TNNI3K by this compound affects several biochemical pathways related to cardiac function. These include pathways involved in cardiac hypertrophy, cardiac regeneration, and recovery after ischemia/reperfusion injury . By inhibiting TNNI3K, this compound may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .
Pharmacokinetics
These enhancements have resulted in an advanced series of potent inhibitors, including this compound .
Result of Action
The inhibition of TNNI3K by this compound can result in a variety of molecular and cellular effects. These include the inhibition of myocardial infarction-injured cellular pyroptosis and apoptosis in mice, which may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .
Action Environment
Analyse Biochimique
Biochemical Properties
GSK854 interacts with TNNI3K, an enzyme involved in cardiac function . The nature of this interaction involves the inhibition of TNNI3K, which can have significant effects on biochemical reactions within the heart .
Cellular Effects
This compound has been shown to inhibit myocardial infarction-injured cellular pyroptosis and apoptosis in mice . This suggests that this compound may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent inhibitor of TNNI3K . By inhibiting this kinase, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
As a potent inhibitor of TNNI3K, it is expected that this compound would have long-term effects on cellular function, particularly in the context of heart failure .
Dosage Effects in Animal Models
Given its role as a TNNI3K inhibitor, it is anticipated that this compound would have dose-dependent effects on heart function .
Metabolic Pathways
Given its role as a TNNI3K inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in cardiac function .
Transport and Distribution
Given its role as a TNNI3K inhibitor, it is likely that this compound interacts with transporters or binding proteins involved in cardiac function .
Subcellular Localization
Given its role as a TNNI3K inhibitor, it is likely that this compound is directed to specific compartments or organelles involved in cardiac function .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de GSK854 implique une série de réactions chimiques, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement. On sait que le composé est synthétisé par un processus en plusieurs étapes impliquant l'utilisation de réactifs et de catalyseurs spécifiques pour atteindre la structure chimique souhaitée .
Méthodes de production industrielle
La production industrielle de this compound implique probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprendrait des étapes telles que la purification, la cristallisation et le contrôle qualité pour répondre aux normes requises pour la recherche et l'utilisation thérapeutique potentielle .
Analyse Des Réactions Chimiques
Types de réactions
GSK854 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, ce qui peut modifier sa structure chimique et ses propriétés.
Réduction : Des réactions de réduction peuvent également se produire, affectant potentiellement l'activité et la stabilité du composé.
Substitution : This compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs qui facilitent les transformations chimiques souhaitées. Les réactifs et les conditions spécifiques dépendent de la réaction particulière effectuée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des structures chimiques modifiées. Ces dérivés peuvent avoir des activités et des propriétés biologiques différentes par rapport au composé parent .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle de TNNI3K dans diverses réactions et voies chimiques.
Biologie : Employé dans des études biologiques pour étudier ses effets sur les processus cellulaires tels que la pyroptose et l'apoptose.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des maladies cardiaques, en particulier celles impliquant l'infarctus du myocarde et l'insuffisance cardiaque.
Industrie : Utilisé dans le développement de nouveaux médicaments cardiaques et comme outil in vivo dans des études d'investigation
Mécanisme d'action
This compound exerce ses effets en inhibant la kinase interagissant avec la troponine I (TNNI3K). Cette inhibition empêche la phosphorylation de substrats spécifiques impliqués dans la pyroptose et l'apoptose cellulaires. En bloquant ces voies, this compound réduit le stress oxydatif, les lésions cellulaires et le remodelage défavorable dans le cœur ischémique .
Comparaison Avec Des Composés Similaires
Composés similaires
GSK329 : Un autre inhibiteur puissant de TNNI3K avec des valeurs d'IC50 relativement faibles.
Autres inhibiteurs de TNNI3K : Divers autres inhibiteurs ciblant TNNI3K ont été développés, mais GSK854 se démarque par sa forte puissance et sa sélectivité.
Unicité
This compound est unique en sa haute sélectivité et sa puissance en tant qu'inhibiteur de TNNI3K. Sa capacité à inhiber la pyroptose et l'apoptose cellulaire lésées par l'infarctus du myocarde en fait un outil précieux dans la recherche cardiaque et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDGERSSZUMLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the Structure-Activity Relationship (SAR) of the 4,6-diaminopyrimidine scaffold that led to the development of GSK854?
A2: The research highlights the 4,6-diaminopyrimidine scaffold as a novel and preferred binding motif for TNNI3K. [] The researchers conducted "structure-activity relationship studies" and "manipulation of the template based on the conformational analysis" to improve the compound's potency, selectivity, and pharmacokinetic properties. [] This suggests that specific modifications to the 4,6-diaminopyrimidine core structure, along with substitutions at various positions, significantly influence its interaction with TNNI3K and its overall drug-like characteristics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


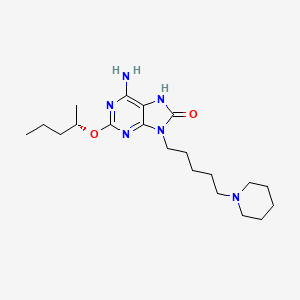
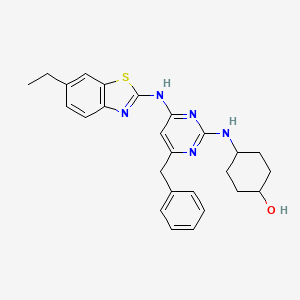

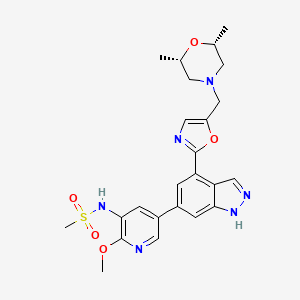
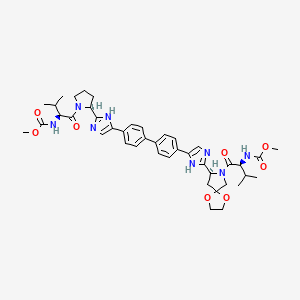
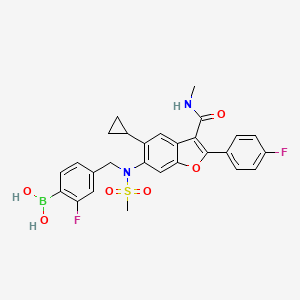
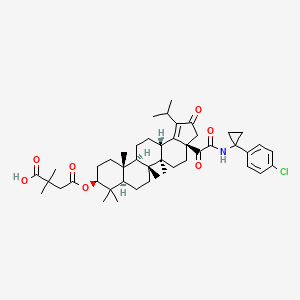
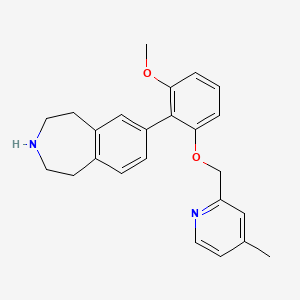
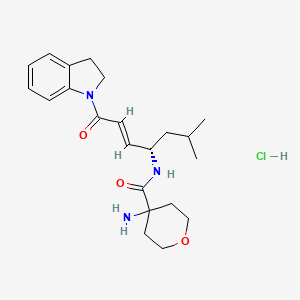
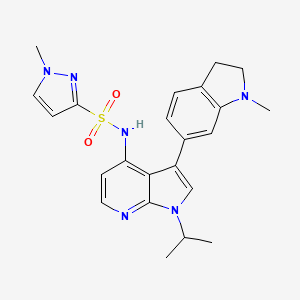

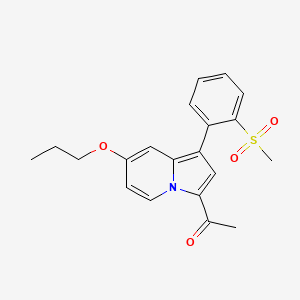
![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)
